



Core Mechanism of Action: AXL Pathway Inhibition

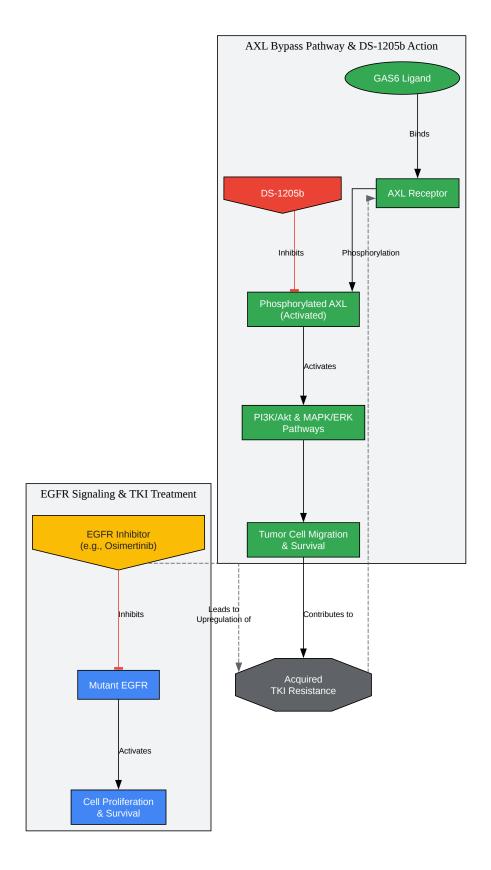
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Compound of Interest		
Compound Name:	DS-1205b free base	
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DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. [1] In several cancer types, particularly in EGFR-mutant non-small cell lung cancer (NSCLC), the upregulation of AXL serves as a "bypass" signaling pathway that allows cancer cells to evade the effects of EGFR-tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib.[2] This acquired resistance is a significant challenge in cancer therapy.

The mechanism involves the binding of the ligand GAS6 to the AXL receptor, which triggers phosphorylation and activation of downstream pro-survival and pro-migratory pathways, including the PI3K/Akt and MAPK/ERK pathways.[2] DS-1205b directly inhibits the phosphorylation of AXL, effectively shutting down this bypass route. This action not only restores sensitivity to EGFR inhibitors but also directly impedes fundamental cancer processes like cell migration.









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References

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